methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride
Overview
Description
“Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride” is a chemical compound. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C11H19NO3 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalyst-free amidation of methyl ester using methylamine under mild conditions . A study on the stereoselectivity of the [1 + 2] cycloaddition reaction between (1S,3R,8S)-2,2-dichloro-3,7,7,10-tetramethyltricyclo [6,4,0,01.3]dodec-9-ene and dibromocarbene using density functional theory (DFT) B3LYP/6-31G* (d) could provide insights into the synthesis process .Scientific Research Applications
Synthesis of Aminocyclobutenecarboxylates : A study by Meijere et al. (2010) demonstrates the synthesis of methyl 2-(benzylamino)cyclobutenecarboxylates from methyl 2-chloro-2-cyclopropylideneacetate. This process involves Michael addition, ring enlargement, and elimination, highlighting the compound's role in creating complex molecular structures (Meijere et al., 2010).
Cyanohydrin Synthesis : Powell et al. (1978) describe the use of similar compounds in the cyanohydrin synthesis leading to 2,3-dihydroxy-2,3-dimethylbutanoic acid. This research underlines the utility of such compounds in producing intermediates for more complex organic molecules (Powell et al., 1978).
Diels-Alder Cycloadditions : Chauncey and Grundon (1990) explored the reactions of heterocyclic quinone methides with compounds similar to methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride, showing its potential in Diels-Alder cycloaddition reactions (Chauncey & Grundon, 1990).
Synthesis of Spiro Compounds : Kirillov et al. (2007) report the synthesis of various arylspiro[tetrahydropyran-3,1′-cyclobutane]-2,4-diones from methyl cyclobutanecarboxylates, indicating the versatility of these compounds in creating spirocyclic structures (Kirillov et al., 2007).
Mechanism of Action
Target of Action
The primary target of methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride is glutathione peroxidase 4 (GPx4) . GPx4 is an enzyme that plays a crucial role in protecting the organism from oxidative damage .
Mode of Action
This compound acts as an inhibitor of GPx4 . By inhibiting the activity of GPx4, it induces a type of regulated cell death known as ferroptosis . Ferroptosis is characterized by the accumulation of lipid peroxides and is distinct from other forms of cell death like apoptosis and necrosis .
Biochemical Pathways
The inhibition of GPx4 affects the glutathione and lipid peroxidation pathways . GPx4 normally reduces lipid peroxides to their corresponding alcohols and in the process, oxidizes glutathione. Inhibition of GPx4 leads to the accumulation of lipid peroxides, which can damage cell membranes and lead to cell death .
Result of Action
The result of the action of methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride is the induction of ferroptosis in cells . This can lead to cell death in certain types of cancer cells, making it a potential therapeutic agent for cancer treatment .
Properties
IUPAC Name |
methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIJCQPNBJXTP-KGZKBUQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1N)C(=O)OC)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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